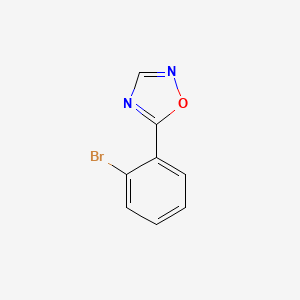

5-(2-Bromophenyl)-1,2,4-oxadiazole

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(2-bromophenyl)-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2O/c9-7-4-2-1-3-6(7)8-10-5-11-12-8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQWHRLJFQJMTHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC=NO2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Innovations for 5 2 Bromophenyl 1,2,4 Oxadiazole

Established Synthetic Routes to 1,2,4-Oxadiazoles

The formation of the 1,2,4-oxadiazole (B8745197) ring is a cornerstone of heterocyclic synthesis, with several reliable methods having been developed. The most prevalent of these involves the cyclization of an amidoxime (B1450833) with a suitable acylating agent.

Cyclization Reactions Involving Amidoximes and Acylating Agents

The most widely employed and versatile method for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles is the reaction between an amidoxime and a carboxylic acid or its derivative. chim.itnih.govresearchgate.net This approach, often referred to as a [4+1] cycloaddition, involves the four atoms of the amidoxime precursor and one carbon atom from the acylating agent forming the heterocyclic ring. chim.it

The general mechanism proceeds through the initial acylation of the amidoxime to form an O-acylamidoxime intermediate. This intermediate then undergoes a thermal or base-catalyzed cyclodehydration to yield the final 1,2,4-oxadiazole. researchgate.net A variety of acylating agents can be used, including:

Acyl Chlorides: These are highly reactive and a common choice for this transformation. The reaction is typically performed in the presence of a base, such as pyridine, to neutralize the HCl generated. nih.govresearchgate.net

Carboxylic Acids: Direct condensation with carboxylic acids is a more atom-economical approach. This reaction often requires a coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC·HCl), to activate the carboxylic acid. nih.gov

Carboxylic Acid Esters: In the presence of a strong base, such as sodium hydroxide (B78521) in DMSO (a "superbase" medium), amidoximes can react with esters to form 1,2,4-oxadiazoles, sometimes even at room temperature. nih.gov

Anhydrides: Acetic anhydride (B1165640) and other anhydrides are also effective acylating agents for this cyclization. researchgate.net

The choice of reactants determines the substitution pattern of the final product. To synthesize a 5-substituted 1,2,4-oxadiazole, the substituent is typically derived from the acylating agent.

Alternative Heterocyclization Approaches to the 1,2,4-Oxadiazole Ring System

While the amidoxime-acylation route is dominant, several alternative strategies for constructing the 1,2,4-oxadiazole ring exist.

One significant alternative is the 1,3-dipolar cycloaddition of a nitrile oxide with a nitrile. nih.gov This [3+2] cycloaddition is a powerful method but can be limited by the reactivity of the nitrile and the potential for the nitrile oxide to dimerize. nih.gov The use of catalysts, such as platinum(IV) complexes, can facilitate this reaction under milder conditions. nih.gov

Other methods include:

Oxidative Cyclization: Acylguanidines can undergo oxidative cyclization in the presence of reagents like iodobenzene (B50100) diacetate to form 1,2,4-oxadiazoles. chim.it

Reaction with gem-dibromomethylarenes: A one-pot reaction between amidoximes and gem-dibromomethylarenes can produce 3,5-diarylsubstituted-1,2,4-oxadiazoles in high yields. nih.gov

Electrochemical Synthesis: Anodic oxidation can be used to generate an iminoxy radical from an N-benzyl amidoxime, which then undergoes intramolecular cyclization to form the 1,2,4-oxadiazole ring. rsc.org

Specific Synthesis of 5-(2-Bromophenyl)-1,2,4-oxadiazole

The synthesis of the target compound, this compound, can be strategically designed based on the robust amidoxime-acylation methodology. This involves the preparation of key precursors and the optimization of the cyclization step.

Precursor Synthesis and Functionalization Strategies

A logical and efficient pathway to this compound involves the reaction of an unsubstituted or simple amidoxime with a 2-bromobenzoyl derivative. The key precursors required are:

2-Bromobenzoyl Chloride: This acylating agent is the source of the 2-bromophenyl group at the C5 position. It can be readily synthesized from commercially available 2-bromobenzoic acid by reacting it with a chlorinating agent such as thionyl chloride or phosphorus trichloride. prepchem.com

Amidoxime: A simple amidoxime, such as formamidoxime (B1203019) (to yield an unsubstituted C3 position) or acetamidoxime (B1239325) (to yield a 3-methyl substituted analogue), would be the reaction partner. Acetamidoxime, for example, is prepared by the reaction of acrylonitrile (B1666552) with hydroxylamine (B1172632) hydrochloride. nih.gov

The primary synthetic strategy would therefore be the acylation of the chosen amidoxime with 2-bromobenzoyl chloride, followed by cyclodehydration to form the desired 1,2,4-oxadiazole ring.

Plausible Synthetic Route:

Optimization of Reaction Conditions for Yield and Selectivity

To maximize the yield and purity of this compound, several reaction parameters can be optimized.

For the acylation step , the reaction temperature and choice of base are critical. The reaction is often initiated at a low temperature (e.g., 0 °C) to control the initial exothermic reaction, and then allowed to proceed at room temperature or with gentle heating. Pyridine is a common solvent and base for this step.

For the cyclodehydration step , thermal conditions are frequently used, with the reaction mixture being heated to reflux in a suitable solvent like toluene (B28343) or xylene. nih.gov Base-catalyzed cyclization using reagents like tetrabutylammonium (B224687) fluoride (B91410) (TBAF) can also be effective, often allowing for milder reaction conditions. nih.gov The use of microwave irradiation has been shown to significantly reduce reaction times for 1,2,4-oxadiazole synthesis. nih.gov

Table 1: Potential Reaction Conditions for Optimization

| Parameter | Condition | Rationale |

|---|---|---|

| Solvent | Pyridine, Dichloromethane, Toluene, DMF | Influences solubility of reactants and reaction temperature. |

| Base | Pyridine, Triethylamine, K₂CO₃, NaOH | Neutralizes acid byproducts and can catalyze cyclization. |

| Temperature | 0 °C to reflux | Controls reaction rate and minimizes side reactions. |

| Catalyst | None, TBAF, EDC·HCl | Can facilitate cyclization under milder conditions. |

| Method | Conventional Heating, Microwave Irradiation | Microwave can accelerate the reaction significantly. |

Catalytic Approaches in the Synthesis of this compound

While many syntheses of 1,2,4-oxadiazoles proceed without a specific catalyst, particularly when using reactive acyl chlorides, several catalytic systems have been developed to improve efficiency and expand the substrate scope.

For syntheses starting from carboxylic acids instead of acyl chlorides, coupling agents like EDC·HCl are essential catalysts for the formation of the intermediate O-acylamidoxime. nih.gov

Lewis acids such as ZnCl₂ have been used to catalyze the reaction between amidoximes and nitriles to form 1,2,4-oxadiazoles. organic-chemistry.org A combination of p-toluenesulfonic acid (PTSA) and ZnCl₂ is reported as an efficient and mild catalyst for this transformation. organic-chemistry.org

Phase-transfer catalysts like tetrabutylammonium fluoride (TBAF) have been shown to be effective in promoting the cyclization of O-acylamidoximes, often under milder conditions than thermal methods. nih.govnih.gov

These catalytic approaches offer pathways to potentially increase the yield and efficiency of the synthesis of this compound, particularly if starting from less reactive precursors than 2-bromobenzoyl chloride.

Advanced Synthetic Techniques and Green Chemistry Considerations

Modern synthetic chemistry emphasizes the development of techniques that are not only efficient but also sustainable. For the preparation of this compound, this involves the adoption of technologies that minimize energy consumption and waste generation, such as microwave-assisted synthesis and flow chemistry, alongside methodologies that reduce or eliminate the use of hazardous solvents.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a transformative technology, dramatically reducing reaction times from hours to mere minutes and often improving product yields. nih.gov The process utilizes microwave energy to directly and efficiently heat the solvent and reactants, leading to a rapid increase in temperature and reaction rate. nih.govmdpi.com This technique has been successfully applied to the one-pot synthesis of various 2,5-disubstituted 1,3,4-oxadiazoles and other heterocyclic systems. rsc.orgnih.gov

In the context of synthesizing this compound, a microwave-assisted approach would typically involve the reaction of 2-bromobenzamidoxime with an appropriate acylating agent. The high efficiency of microwave heating can facilitate the cyclization and dehydration steps, leading to the desired oxadiazole core in significantly less time than conventional heating methods. jobpcr.com The use of microwave reactors allows for precise control over temperature and pressure, ensuring reproducibility and safety. nih.gov

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for Oxadiazole Derivatives

| Parameter | Conventional Heating | Microwave Irradiation |

|---|---|---|

| Reaction Time | Hours to days | Minutes mdpi.comjobpcr.com |

| Energy Source | Oil bath, heating mantle | Microwave reactor |

| Heating Mechanism | Conduction and convection | Direct dielectric heating |

| Temperature Control | Less precise | Highly precise nih.gov |

| Typical Yields | Moderate to good (e.g., 87-91%) nih.gov | Good to excellent (e.g., 90-95%) nih.gov |

| Side Reactions | More prevalent | Often reduced |

Flow Chemistry Applications

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers numerous advantages for the synthesis of heterocyclic compounds, including enhanced safety, scalability, and product consistency. d-nb.inforesearchgate.net This methodology has been effectively used for the synthesis of 1,3,4-oxadiazoles and 1,2,4-thiadiazoles, demonstrating its potential for producing these scaffolds on a larger scale. d-nb.infodurham.ac.uk

For the synthesis of this compound, a flow process could be designed where streams of 2-bromobenzamidoxime and a suitable coupling partner are mixed and heated in a packed-bed or heated-coil reactor. d-nb.info This setup allows for rapid optimization of reaction conditions such as temperature, pressure, and residence time. The inherent safety of performing reactions in small, contained volumes makes flow chemistry particularly suitable for handling potentially hazardous reagents or intermediates. durham.ac.uk Furthermore, flow systems can be integrated with in-line purification and analysis steps, creating a fully automated and highly efficient manufacturing process. d-nb.info

Solvent-Free Synthesis

A key objective of green chemistry is to reduce or eliminate the use of volatile and often toxic organic solvents. Solvent-free reaction conditions, such as grinding or milling, represent a powerful strategy for achieving this goal. nih.gov These mechanochemical methods involve the physical mixing of solid reactants, where the mechanical energy input initiates the chemical reaction. This technique has been successfully used for the clean and rapid synthesis of various biologically active compounds, including 1,2,4-oxadiazoles. nih.gov The synthesis of 3,5-disubstituted-1,2,4-thiadiazoles in excellent yields via grinding demonstrates the applicability of this eco-friendly approach to similar heterocyclic systems. mdpi.com

The preparation of this compound could potentially be achieved by grinding 2-bromobenzamidoxime with a solid acylating agent, possibly with a catalytic amount of a solid base like basic alumina. mdpi.com This approach would not only eliminate the need for a solvent but also simplify product work-up, as the desired compound could be isolated directly from the reaction mixture.

Environmentally Benign Methodologies

Beyond solvent-free conditions, other green chemistry principles can be applied to the synthesis of this compound. This includes the use of greener, less toxic solvents like ethanol-water mixtures or ionic liquids, and the application of organocatalysis or photoredox catalysis to avoid heavy metals. mdpi.comnih.gov For instance, visible-light-mediated photoredox catalysis has been reported for the synthesis of 1,2,4-oxadiazoles, offering an environmentally friendly pathway that operates under mild conditions. nih.gov Another approach involves using a superbase medium like NaOH/DMSO at room temperature, which can provide diverse oxadiazole analogs, although reaction times may be longer. nih.gov

Table 2: Overview of Green Synthetic Approaches for Oxadiazole Synthesis

| Technique | Principle | Advantages |

|---|---|---|

| Grinding/Milling | Mechanical activation of solid reactants nih.gov | Solvent-free, rapid, clean, reduced waste nih.govmdpi.com |

| Photoredox Catalysis | Use of visible light and an organic dye catalyst nih.gov | Environmentally friendly, mild conditions nih.gov |

| Ultrasonic Irradiation | Acceleration of reactions via acoustic cavitation mdpi.com | Energy efficient, enhanced reaction rates mdpi.com |

| Use of Green Solvents | Replacement of hazardous solvents (e.g., with water, ethanol, ionic liquids) mdpi.com | Reduced environmental impact and toxicity mdpi.com |

Reactivity Profile and Mechanistic Investigations of 5 2 Bromophenyl 1,2,4 Oxadiazole

Reactions at the 1,2,4-Oxadiazole (B8745197) Ring System

The 1,2,4-oxadiazole ring is an electron-deficient heterocycle characterized by low aromaticity and a labile N-O bond. chim.itresearchgate.net This inherent electronic nature makes the carbon atoms at positions 3 and 5 electrophilic and susceptible to nucleophilic attack, while the ring itself can undergo various transformations and rearrangements. chim.it

Electrophilic aromatic substitution (EAS) on the phenyl ring of 5-(2-bromophenyl)-1,2,4-oxadiazole is governed by the directing effects of its two substituents: the bromine atom and the 1,2,4-oxadiazol-5-yl group. The general mechanism for EAS involves an initial nucleophilic attack by the aromatic ring on a strong electrophile, forming a resonance-stabilized carbocation intermediate, followed by deprotonation to restore aromaticity. youtube.com

The substituents on the benzene (B151609) ring determine the position of the incoming electrophile. utexas.edu

Bromine is a deactivating group but directs incoming electrophiles to the ortho and para positions.

The 1,2,4-oxadiazol-5-yl group is strongly electron-withdrawing and acts as a deactivating, meta-directing group.

In this compound, these directing effects are in opposition. The bromine at C2 directs towards C4 (para) and C6 (ortho). The oxadiazole at C1 directs towards C3 and C5. The position most activated for substitution would be C4, which is para to the bromine and meta to the oxadiazole. Conversely, the position C6 is ortho to the bromine and ortho to the oxadiazole, making it highly deactivated. Therefore, electrophilic substitution, if it occurs, is most likely to proceed at the C4 position. However, due to the presence of two deactivating groups, harsh reaction conditions would likely be required.

The 1,2,4-oxadiazole ring is generally more susceptible to nucleophilic attack than to electrophilic attack due to its electron-deficient character. chim.it The carbon atoms of the heterocycle possess electrophilic properties, and the weak O-N bond can be cleaved, leading to ring-opening. chim.it This reactivity can result in various ring transformations, often proceeding through an "Addition of the Nucleophile, Ring Opening, and Ring Closure" (ANRORC) mechanism. researchgate.netnih.gov

For instance, the reaction of 5-perfluoroalkyl-1,2,4-oxadiazoles with bidentate nucleophiles like hydrazine (B178648) involves an initial addition to the C(5)=N(4) double bond, followed by ring opening and subsequent closure to form a new heterocyclic system. nih.gov Similarly, treatment of this compound with strong nucleophiles could lead to cleavage of the oxadiazole ring. For example, hydrazinolysis could potentially transform the oxadiazole into a triazole derivative.

Another significant reaction is the Boulton-Katritzky rearrangement, a thermal or photochemical process involving an internal nucleophilic substitution that can convert a 1,2,4-oxadiazole into a different heterocycle. chim.itresearchgate.net The rearrangement involves a nucleophilic atom in a side chain at C3 or C5 attacking the N2 or N4 atom of the oxadiazole ring, respectively. chim.it

While 1,2,4-oxadiazoles are frequently synthesized via 1,3-dipolar cycloaddition reactions, their participation as a reactant in cycloaddition reactions is less common. researchgate.netnih.gov The synthesis often involves the reaction of a nitrile oxide with a nitrile. nih.govorganic-chemistry.org

The potential for the 1,2,4-oxadiazole ring in this compound to participate in cycloaddition reactions is limited but not impossible. For example, a thieno-fused 1,2,5-oxadiazole has been shown to undergo a [4+2] cycloaddition reaction. oup.com This suggests that under specific conditions, the oxadiazole moiety could potentially act as a diene or dienophile, although this reactivity is not typical for this heterocyclic system.

Reactivity of the Bromine Substituent

The bromine atom attached to the phenyl ring is a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds, primarily through transition metal-catalyzed cross-coupling reactions.

Palladium-catalyzed cross-coupling reactions are powerful tools in modern organic synthesis, allowing for the efficient construction of complex molecules. jocpr.com Aryl bromides are common substrates for these transformations.

Suzuki-Miyaura Coupling The Suzuki-Miyaura reaction couples an organoboron species (typically a boronic acid or ester) with an organohalide. wikipedia.orglibretexts.org It is widely used to form C-C bonds, particularly for synthesizing biaryl compounds. wikipedia.org The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the boronic acid (activated by a base) and reductive elimination to yield the product and regenerate the Pd(0) catalyst. libretexts.org The reaction of 2,5-bis(4-bromophenyl)-1,3,4-oxadiazole (B92946) with various boronic acids demonstrates the feasibility of using bromophenyl-oxadiazole substrates in Suzuki couplings. researchgate.net

| Component | Examples | Reference |

|---|---|---|

| Palladium Catalyst | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄ | organic-chemistry.org |

| Ligand | PPh₃, P(t-Bu)₃, PCy₃, SPhos, XPhos | organic-chemistry.orgorganic-chemistry.org |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, Na₂CO₃, KF | organic-chemistry.orgacs.org |

| Solvent | Toluene (B28343), Dioxane, THF, DMF, Water/Organic mixtures | organic-chemistry.org |

Sonogashira Coupling The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org It is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and an amine base. wikipedia.orgorganic-chemistry.org The mechanism is thought to involve a palladium cycle similar to other cross-couplings and a copper cycle that generates a copper acetylide intermediate, which then participates in the transmetalation step. wikipedia.org The reaction is valued for its mild conditions. wikipedia.org The synthesis of 5-alkynyl-substituted 7-azaindoles from dihalogenated aminopyridines via Sonogashira reactions highlights its utility with halogenated heterocycles. nih.gov

| Component | Examples | Reference |

|---|---|---|

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd(OAc)₂ | organic-chemistry.orgwashington.edu |

| Copper Co-catalyst | CuI | wikipedia.orgwashington.edu |

| Ligand | PPh₃, Xantphos, P(t-Bu)₃ | researchgate.net |

| Base | Et₃N, piperidine, DIPA, Cs₂CO₃ | organic-chemistry.orgwashington.edu |

| Solvent | THF, DMF, Toluene, Acetonitrile | washington.edu |

Buchwald-Hartwig Amination The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the synthesis of C-N bonds by coupling amines with aryl halides. wikipedia.orgrug.nl This reaction has largely replaced harsher traditional methods for synthesizing aryl amines. wikipedia.org The catalytic cycle involves oxidative addition of the aryl halide to Pd(0), coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to give the aryl amine product. libretexts.org The choice of ligand is critical, with sterically hindered phosphine (B1218219) ligands often providing the best results. rug.nl The successful amination of unprotected bromoimidazoles and bromopyrazoles demonstrates the reaction's applicability to challenging heterocyclic substrates. mit.edu

| Component | Examples | Reference |

|---|---|---|

| Palladium Catalyst | Pd(OAc)₂, Pd₂(dba)₃, [Pd(allyl)Cl]₂ | rug.nlnih.gov |

| Ligand | BINAP, DPPF, P(t-Bu)₃, XPhos, RuPhos, BrettPhos | wikipedia.orgrug.nllibretexts.org |

| Base | NaOt-Bu, KOt-Bu, LiHMDS, Cs₂CO₃ | libretexts.orgnih.gov |

| Solvent | Toluene, Dioxane, THF | rug.nlnih.gov |

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. For this reaction to proceed, the aromatic ring must be activated by at least one strong electron-withdrawing group, typically positioned ortho or para to the leaving group.

In this compound, the bromine atom is the leaving group. The 1,2,4-oxadiazol-5-yl group is electron-withdrawing; however, it is attached to the C1 position of the phenyl ring, which is ortho to the bromine at C2. This ortho positioning should activate the C-Br bond towards nucleophilic attack. While SNAr is possible, palladium-catalyzed cross-coupling reactions are generally more versatile and proceed under milder conditions. rug.nl The reaction of 3-chloro-5-phenyl-1,2,4-oxadiazole (B1283983) with methylhydrazine has been reported as an SNAr at the C(3) position of the oxadiazole ring itself, which underscores the electrophilic nature of the heterocycle. chim.it For the bromophenyl moiety, SNAr would likely require a strong nucleophile and potentially elevated temperatures to compete effectively with metal-catalyzed pathways.

Lithiation and Subsequent Electrophilic Quenching Reactions

The presence of a bromine atom on the phenyl ring of this compound introduces a highly specific site for metalation. While direct deprotonation of aryl or heterocyclic C-H bonds is a common strategy, the carbon-bromine bond is particularly susceptible to lithium-halogen exchange. This reaction is typically very fast, often occurring preferentially over other potential reactions like nucleophilic addition or even proton transfer from more acidic C-H bonds. wikipedia.orgharvard.edu

The reaction of this compound with a strong organolithium base, such as n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi), at low temperatures (e.g., -78 °C) is expected to proceed via a lithium-halogen exchange mechanism. This process involves the replacement of the bromine atom with a lithium atom, generating a highly reactive aryllithium intermediate, 2-(5-(1,2,4-oxadiazolyl))phenyllithium. The general trend for the rate of lithium-halogen exchange is I > Br > Cl, making the bromo-substituted compound an ideal substrate for this transformation. wikipedia.org

This newly formed organolithium species is a potent nucleophile and can be trapped by a wide variety of electrophiles to introduce diverse functional groups onto the phenyl ring at the position formerly occupied by bromine. This two-step sequence provides a powerful synthetic route to novel, ortho-functionalized 5-phenyl-1,2,4-oxadiazole (B2633127) derivatives. While specific studies on this compound are not extensively documented, the expected outcomes with common electrophiles can be predicted based on well-established organolithium chemistry.

Table 1: Predicted Products from Electrophilic Quenching of Lithiated this compound

| Electrophile | Reagent Example | Predicted Product |

| Proton Source | H₂O or CH₃OH | 5-Phenyl-1,2,4-oxadiazole |

| Carbon Dioxide | CO₂ (gas) | 2-(5-(1,2,4-Oxadiazolyl))benzoic acid |

| Aldehydes/Ketones | Acetone, Benzaldehyde (B42025) | 2-(1-Hydroxy-1-methylethyl)phenyl)-5-(1,2,4-oxadiazole) |

| Alkyl Halides | Methyl Iodide (CH₃I) | 5-(2-Tolyl)-1,2,4-oxadiazole |

| Silyl Halides | Trimethylsilyl chloride (TMSCl) | 5-(2-(Trimethylsilyl)phenyl)-1,2,4-oxadiazole |

| Boronic Esters | Trimethyl borate | 2-(5-(1,2,4-Oxadiazolyl))phenylboronic acid |

Influence of Molecular Architecture on Reactivity

The chemical behavior of this compound is profoundly influenced by the interplay of electronic and steric factors originating from its constituent parts: the 1,2,4-oxadiazole ring and the 2-bromophenyl substituent.

The 2-bromophenyl group imparts distinct steric and electronic characteristics that govern the molecule's reactivity.

Electronic Effects: The bromine atom exerts a dual electronic influence. It is strongly electronegative, leading to a powerful electron-withdrawing inductive effect (-I), which decreases the electron density of the attached phenyl ring. Conversely, it possesses lone pairs of electrons that can be donated into the aromatic π-system via resonance (+R effect). For halogens, the inductive effect typically outweighs the resonance effect, resulting in the 2-bromophenyl group acting as a deactivating group in electrophilic aromatic substitution reactions. The 1,2,4-oxadiazole ring itself is also a strong electron-withdrawing group, further reducing the electron density of the phenyl ring.

Steric Effects: The bromine atom at the ortho position creates significant steric hindrance around the carbon-carbon bond connecting the phenyl and oxadiazole rings. This steric bulk can influence the preferred conformation of the molecule, likely forcing the two rings to be non-coplanar. This twisting can, in turn, affect the degree of electronic conjugation between the rings. Furthermore, the steric hindrance can impede reactions that require attack at the C5 position of the oxadiazole ring or at the C1 position of the phenyl ring.

Table 2: Summary of Steric and Electronic Influences

| Feature | Type | Influence on Reactivity |

| Bromine Atom | Inductive Effect (-I) | Electron-withdrawing; deactivates phenyl ring towards electrophilic attack. |

| Resonance Effect (+R) | Weakly electron-donating; partially counteracts the inductive effect. | |

| Steric Hindrance | Hinders approach to adjacent sites; forces non-coplanar ring conformation. | |

| 1,2,4-Oxadiazole Ring | Electronic Effect | Strongly electron-withdrawing; reduces electron density on the phenyl ring. |

The molecular structure of this compound inherently directs the outcome of chemical reactions, leading to high levels of selectivity.

Regioselectivity: In the context of the lithiation reaction discussed previously (Section 3.2.3), the regioselectivity is overwhelmingly controlled by the bromine atom. Halogen-lithium exchange is a highly reliable and regioselective process for generating aryllithium species from aryl halides. researchgate.netrsc.org Therefore, the reaction with an organolithium reagent will selectively occur at the C-Br bond, yielding the ortho-lithiated species. This provides a clear pathway to ortho-substituted derivatives. In the absence of the bromine atom, direct deprotonation (lithiation) of a 5-phenyl-1,2,4-oxadiazole would likely occur at the most acidic proton, which could potentially be the ortho-protons on the phenyl ring, directed by the nitrogen atoms of the oxadiazole, or even a proton on a substituent at the 3-position of the oxadiazole ring. researchgate.net The presence of bromine, however, makes the halogen-lithium exchange the dominant and highly regioselective pathway.

Stereoselectivity: For the reactions described, issues of stereoselectivity are not prominent in the initial lithiation step. The resulting aryllithium intermediate is planar at the lithiated carbon. Stereoselectivity could become a factor during the electrophilic quenching step if a prochiral electrophile is used (e.g., an unsymmetrical ketone or an aldehyde other than formaldehyde). In such cases, the reaction would typically produce a racemic mixture of enantiomers unless a chiral directing group or auxiliary is incorporated into the substrate or reaction medium. For instance, the reaction of the lithiated intermediate with benzaldehyde would generate a new stereocenter at the benzylic alcohol position, resulting in a racemic product. Stereoselective synthesis of specific enantiomers would require a dedicated asymmetric synthesis strategy. nih.gov

Exploration of Biological Activities and Pharmacological Relevance of 5 2 Bromophenyl 1,2,4 Oxadiazole and Its Analogues

Biological Screening Methodologies for Oxadiazole Derivatives

The initial assessment of the biological potential of 5-(2-Bromophenyl)-1,2,4-oxadiazole and its analogues relies on a tiered approach involving both molecular-level and cell-based screening assays. These methodologies are crucial for identifying active compounds, validating their molecular targets, and profiling their efficacy and safety.

In Vitro Assays for Target Identification and Validation

In vitro assays are fundamental for the direct assessment of a compound's interaction with a specific molecular target, such as an enzyme or receptor, in a controlled, cell-free environment. These assays are essential for initial screening and for validating the mechanism of action.

A common approach involves enzyme inhibition assays , where the ability of an oxadiazole derivative to inhibit the activity of a specific enzyme is quantified. For example, derivatives have been tested for their inhibitory potential against Epidermal Growth Factor Receptor (EGFR) kinase using kinase activity assays, which measure the phosphorylation of a substrate. rjptonline.org Similarly, topoisomerase inhibition has been evaluated through DNA relaxation assays, which detect the enzyme's ability to unwind supercoiled DNA. nih.gov Other enzymatic assays used for screening oxadiazole derivatives include those for xanthine oxidase, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE). mdpi.com

Affinity-based methods are also employed for target discovery. Affinity chromatography, coupled with mass spectrometry, has been used to identify Rpn6, a subunit of the 26S proteasome, as a direct binding partner for certain 1,2,4-oxadiazole (B8745197) derivatives. nih.gov This technique involves immobilizing a bioactive compound on a solid support to "fish" for its binding partners from cell lysates.

For antimicrobial screening, the disc diffusion method is a widely used in vitro technique. mdpi.com In this assay, paper discs impregnated with the test compound are placed on an agar plate inoculated with bacteria. The diameter of the zone of inhibition around the disc indicates the compound's antibacterial potency. mdpi.com

Cell-Based Assays for Efficacy and Toxicity Profiling

Following initial in vitro validation, cell-based assays are employed to evaluate the biological effects of oxadiazole derivatives in a more physiologically relevant context. These assays provide critical information on a compound's efficacy, potency, and cytotoxicity.

Cytotoxicity and antiproliferative assays are central to the evaluation of potential anticancer agents. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method used to measure cell viability and proliferation. lifechemicals.comnih.gov It quantifies the metabolic activity of living cells, providing an IC₅₀ value, which is the concentration of the compound required to inhibit cell growth by 50%. nih.gov Numerous studies have used the MTT assay to screen 1,2,4-oxadiazole derivatives against a panel of human cancer cell lines, such as HeLa (cervical cancer), A549 (lung cancer), and HCT-116 (colorectal carcinoma). nih.govnih.gov

To understand the mechanism of cell death induced by active compounds, apoptosis assays are conducted. These can include DNA ladder assays, which detect the characteristic fragmentation of DNA during apoptosis, and nuclear staining techniques using dyes like acridine orange and ethidium bromide to visualize apoptotic bodies. nih.gov Flow cytometry is another powerful tool used to analyze the cell cycle and quantify apoptotic cells. lifechemicals.comnih.gov

Crucially, toxicity profiling also involves assessing the effect of compounds on non-cancerous cells to determine their selectivity. nih.gov Comparing the IC₅₀ values on cancer cell lines versus normal cell lines, such as V-79 (Chinese hamster lung fibroblasts), provides a selectivity index, a key indicator of a compound's therapeutic potential. nih.govnih.gov

Investigation of Potential Pharmacological Targets

The diverse biological activities reported for 1,2,4-oxadiazole derivatives stem from their ability to interact with a wide range of pharmacological targets. Detailed investigations focus on their effects on enzymes, cell surface receptors, and ion channels.

Enzyme Inhibition Studies

The 1,2,4-oxadiazole scaffold has proven to be a versatile template for designing potent enzyme inhibitors.

Protein Kinases: Certain 1,2,4-oxadiazole derivatives have been identified as inhibitors of protein kinases, which are critical regulators of cell signaling and are often dysregulated in cancer. For instance, some analogues have shown significant inhibitory activity against wild-type EGFR kinase, with IC₅₀ values in the low micromolar range. rjptonline.org

Topoisomerases: These enzymes are essential for DNA replication and are validated targets for cancer therapy. Some 1,2,4-oxadiazole derivatives have demonstrated the ability to inhibit the catalytic activity of topoisomerase II, a mechanism that leads to cell cycle arrest and apoptosis. lifechemicals.com

Cholinesterases: Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the nervous system. Novel 1,2,4-oxadiazole thioether derivatives have been synthesized and shown to inhibit both AChE and BChE with IC₅₀ values in the low micromolar to nanomolar range, suggesting their potential for treating neurodegenerative diseases. mdpi.com

Other Enzymes: The inhibitory activity of oxadiazole derivatives extends to other enzyme classes. Potent inhibition has been observed against xanthine oxidase, an enzyme involved in gout, and various isoforms of human carbonic anhydrase (hCA), some of which are associated with cancer. mdpi.comresearchgate.net

| Compound Class | Enzyme Target | Inhibitory Activity (IC₅₀/Kᵢ) | Reference |

|---|---|---|---|

| 1,2,4-Oxadiazole Derivatives | EGFRWT Kinase | 1.98 - 15.98 µM | rjptonline.org |

| 1,2,4-Oxadiazole Thioethers | Acetylcholinesterase (AChE) | 0.95 µM | mdpi.com |

| 1,2,4-Oxadiazole Thioethers | Butyrylcholinesterase (BChE) | 1.49 µM | mdpi.com |

| 1,2,4-Oxadiazole Thioethers | Xanthine Oxidase (XO) | 0.41 µM | mdpi.com |

| 1,2,4-Oxadiazole Sulfonamides | Human Carbonic Anhydrase IX (hCA IX) | 89 pM (Kᵢ) | researchgate.net |

Receptor Binding Affinity and Agonist/Antagonist Activity

1,2,4-oxadiazole derivatives have been developed to selectively target G protein-coupled receptors (GPCRs) and other receptor types, acting as either agonists (activators) or antagonists (blockers).

Metabotropic Glutamate (B1630785) Receptors (mGluRs): A group of 1,2,4-oxadiazole derivatives, including compounds with a 5-(2-chlorophenyl)-1,2,4-oxadiazole moiety, have been identified as potent positive allosteric modulators (PAMs) of the mGlu4 receptor. These compounds enhance the receptor's response to its endogenous ligand, glutamate, and have shown potential in models of psychosis. Selectivity screening revealed they were largely inactive at other mGlu receptor subtypes, highlighting their specificity.

Sigma Receptors: These receptors are implicated in a variety of central nervous system functions. One 1,2,4-oxadiazole derivative demonstrated very high affinity and selectivity for the σ1 receptor over the σ2 receptor, with Kᵢ values in the nanomolar and sub-nanomolar range.

Other Receptors: The 1,2,4-oxadiazole nucleus has been incorporated into ligands for various other receptors. Studies have suggested their potential as agonists for muscarinic and 5-HT1D receptors and as antagonists for histamine H3 receptors. Additionally, certain analogues have been explored as nematicides that are thought to act on acetylcholine receptors in nematodes. nih.gov

| Compound Class | Receptor Target | Activity Type | Potency (EC₅₀/Kᵢ) | Reference |

|---|---|---|---|---|

| N-phenylpicolinamide 1,2,4-Oxadiazoles | mGlu4 Receptor | Positive Allosteric Modulator (PAM) | 282 - 656 nM (EC₅₀) | |

| 3,5-Disubstituted 1,2,4-Oxadiazole | Sigma-1 (σ1) Receptor | Binding Affinity | 0.28 nM (Kᵢ) | |

| 3,5-Disubstituted 1,2,4-Oxadiazole | Sigma-2 (σ2) Receptor | Binding Affinity | 164 nM (Kᵢ) |

Ion Channel Modulation

The interaction of small molecules with ion channels is a critical area of pharmacology, as these channels regulate numerous physiological processes.

Potassium Channels: A series of 1,2,4-oxadiazole derivatives has been evaluated as inhibitors of the SLACK (KCNT1) potassium channel, a sodium-activated potassium channel linked to certain forms of infantile epilepsy. nih.gov Structure-activity relationship studies, using a thallium flux assay, identified potent inhibitors and demonstrated selectivity against other potassium channels like SLICK and Maxi-K. nih.gov

Calcium and Sodium Channels: While less explored for the 1,2,4-isomer, related 1,3,4-oxadiazole (B1194373) derivatives have been developed as selective T-type calcium channel blockers. mdpi.com In off-target screening, some 1,2,4-oxadiazole compounds have shown unintended inhibitory activity against sodium channels, which is an important consideration for safety profiling. nih.gov

hERG Channel: The hERG (human Ether-à-go-go-Related Gene) potassium channel is a crucial off-target to assess during drug development due to its role in cardiac repolarization. A lack of activity at the hERG channel is a favorable safety feature. Notably, the mGlu4 receptor PAMs containing a 1,2,4-oxadiazole core were found to be inactive towards hERG channels, suggesting a lower risk of cardiac side effects. researchgate.net

Structure-Activity Relationship (SAR) Studies for Biological Potency

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for transforming a lead compound into a potent drug candidate. For this compound and its analogues, SAR studies focus on understanding how chemical modifications to the core structure influence their biological activity.

The optimization of biological potency for 1,2,4-oxadiazole derivatives involves systematic chemical modifications. A primary strategy is the synthesis of a library of analogues by introducing various substituents at different positions of the parent molecule. The synthesis of 1,2,4-oxadiazole linked 5-fluorouracil derivatives, for instance, begins with the reaction of a nitrile intermediate with hydroxylamine (B1172632) hydrochloride to form an amidoxime (B1450833), which is then cyclized with various carboxylic acids. nih.gov This modular synthesis allows for the introduction of diverse functional groups.

Common derivatization strategies include:

Modification of the Phenyl Ring: Introducing different substituents on the phenyl ring attached to the oxadiazole core.

Substitution at the 3-Position: Attaching various aryl, alkyl, or heterocyclic groups at the C3 position of the oxadiazole ring.

Introduction of Linkers: Inserting flexible or rigid linkers between the oxadiazole core and other pharmacophoric groups to probe the binding pocket of a biological target. For example, a methylene group was inserted between a nitrogen atom and an aromatic substituent to improve flexibility. ipbcams.ac.cn

These strategies aim to enhance the compound's interaction with its biological target, improve its pharmacokinetic profile, and reduce potential toxicity.

The nature and position of substituents on the 1,2,4-oxadiazole scaffold significantly influence the biological activity of the resulting analogues.

Impact on Nematicidal Activity: SAR studies on 1,2,4-oxadiazole derivatives revealed that introducing a chloromethyl or bromomethyl group at the 5-position of the oxadiazole ring enhanced nematicidal activity. mdpi.com The position of substituents on the benzene (B151609) ring was also critical; compounds with a substituent at the 4-position (para) showed excellent activity. mdpi.com Specifically, when the 4-position of the benzene ring had an electron-withdrawing substituent, the nematicidal activity against B. xylophilus nematodes weakened as the atomic radius of the substituent increased (F > Cl > Br). mdpi.com

Impact on Anticancer Activity: In the context of anticancer properties, SAR studies on 3,5-diarylsubstituted 1,2,4-oxadiazoles have shown that the presence of electron-donating groups (EDG) generally improves antiproliferative potency, whereas electron-withdrawing groups (EWG) tend to decrease it. nih.gov

Impact on Enzyme Inhibition: For inhibitors of Papain-like protease (PLpro) from SARS-CoV-2, introducing an aryl carboxylic acid moiety to the 1,2,4-oxadiazole structure enhanced enzymatic inhibition. ipbcams.ac.cn A compound with a 4-COOH group on the phenyl ring showed improved inhibitory activity compared to those with cyano or methoxy (B1213986) groups. ipbcams.ac.cn

Table 1: Impact of Substituent Modifications on Biological Activity

| Compound Series | Modification | Impact on Activity | Biological Target/Test |

|---|---|---|---|

| Nematicidal 1,2,4-oxadiazoles | Introduction of chloromethyl or bromomethyl at C5 | Enhanced activity | B. xylophilus nematodes |

| Nematicidal 1,2,4-oxadiazoles | Substitution at 4-position of benzene ring | Excellent activity | B. xylophilus nematodes |

| Nematicidal 1,2,4-oxadiazoles | Electron-withdrawing group at 4-position (F > Cl > Br) | Decreased activity with increasing atomic radius | B. xylophilus nematodes |

| Anticancer 3,5-diaryl-1,2,4-oxadiazoles | Presence of Electron-Donating Groups (EDG) | Improved antiproliferative potency | Cancer cell lines |

Emerging Therapeutic Applications and Preclinical Findings

Preclinical research has unveiled a variety of potential therapeutic applications for this compound and its analogues, stemming from their diverse biological activities.

The 1,2,4-oxadiazole scaffold is a component of many compounds with significant antimicrobial and antifungal properties. chim.it

Antifungal Activity: Two oxadiazole compounds, LMM5 and LMM11, demonstrated fungicidal activity against Paracoccidioides spp., the causative agent of paracoccidioidomycosis (PCM). nih.gov In vitro tests showed minimum inhibitory concentration (MIC) values ranging from 1 to 32 μg/mL. nih.gov These compounds also showed a synergistic effect when combined with Amphotericin B. nih.gov Another study found that LMM5 and LMM11 were effective against Candida albicans, a major opportunistic pathogen, with MIC values of 32 μg/ml. frontiersin.org A series of novel 1,2,4-oxadiazole derivatives showed significant antifungal activity against various fungi, with some compounds exhibiting good activity against Fusarium solani with MICs of 10 and 50 μg/ml.

Antibacterial Activity: Certain novel 1,2,4-oxadiazole derivatives have demonstrated strong antibacterial effects against plant pathogens like Xanthomonas oryzae pv. oryzae (Xoo) and Xanthomonas oryzae pv. oryzicola (Xoc), with EC50 values superior to commercial bactericides like bismerthiazol (BMT) and thiodiazole copper (TDC). d-nb.info For example, compounds 5u and 5v showed EC50 values of 28.82 μg/mL and 19.44 μg/mL against Xoo, respectively. d-nb.info

Table 2: Antifungal and Antibacterial Activity of Selected 1,2,4-Oxadiazole Analogues

| Compound/Analogue | Organism | Activity Measure | Result |

|---|---|---|---|

| LMM5 & LMM11 | Paracoccidioides spp. | MIC | 1-32 μg/mL |

| LMM5 & LMM11 | Candida albicans | MIC | 32 μg/mL |

| Compound 4 | Fusarium solani | MIC | 10 μg/mL |

| Compound 5u | Xanthomonas oryzae pv. oryzae (Xoo) | EC50 | 28.82 μg/mL |

| Compound 5v | Xanthomonas oryzae pv. oryzae (Xoo) | EC50 | 19.44 μg/mL |

The 1,2,4-oxadiazole nucleus is considered a privileged scaffold for designing molecules with anti-inflammatory and analgesic activities. nih.gov Many derivatives have been synthesized and evaluated for their ability to mitigate inflammation and pain. ejbps.com

Anti-inflammatory Activity: A study of 1,2,4-oxadiazole-based structural analogs of resveratrol found several compounds with significant inhibitory activities against NF-κB and reactive oxygen species (ROS) production, key mediators in inflammation. nih.gov Flurbiprofen-based oxadiazole derivatives were synthesized and evaluated for their in vivo anti-inflammatory activity, with some compounds showing remarkable edema inhibition rates, such as one derivative exhibiting 88.33% inhibition compared to the standard drug flurbiprofen's 90.01%. nih.gov The mechanism is often linked to the inhibition of cyclooxygenase (COX) enzymes. chim.it

Analgesic Activity: Several studies have reported the analgesic effects of 1,3,4-oxadiazole derivatives, which share structural similarities with the 1,2,4-isomer. ijpsjournal.com One study found that derivatives containing a 4-methoxy phenyl moiety at the C-5 position exhibited the greatest analgesic activity in acetic acid-induced writhing tests. ijpsjournal.com The analgesic properties often accompany anti-inflammatory effects, suggesting a common mechanism of action. ejbps.com

Derivatives containing the oxadiazole scaffold have shown potential in treating neurodegenerative disorders and other neurological conditions. chim.it

Anti-Alzheimer's Activity: A series of novel 1,2,4-oxadiazole-based derivatives were synthesized and evaluated for their potential in treating Alzheimer's disease. rsc.org Several compounds showed excellent inhibitory activity against acetylcholinesterase (AChE), a key enzyme in Alzheimer's pathology, with IC50 values in the nanomolar to low micromolar range, some being more potent than the standard drug donepezil. rsc.org Furthermore, some oxadiazole derivatives have been identified as inhibitors of glycogen synthase kinase (GSK-3β), another enzyme implicated in the progression of Alzheimer's disease. chim.it

Anticonvulsant Activity: The 1,3,4-oxadiazole scaffold, closely related to the 1,2,4-isomer, has been incorporated into compounds evaluated for anticonvulsant properties. ijpsnonline.com This suggests that the broader oxadiazole class has potential applications in managing seizure disorders.

Table 3: Neuropharmacological Activity of Selected 1,2,4-Oxadiazole Analogues

| Compound/Analogue | Biological Target | Activity Measure | Result (IC50) |

|---|---|---|---|

| Compound 2b | Acetylcholinesterase (AChE) | IC50 | 0.0158 - 0.121 μM |

| Compound 2c | Acetylcholinesterase (AChE) | IC50 | 0.0158 - 0.121 μM |

| Compound 2d | Acetylcholinesterase (AChE) | IC50 | 0.0158 - 0.121 μM |

| Compound 4a | Acetylcholinesterase (AChE) | IC50 | 0.0158 - 0.121 μM |

Anticancer Potential and Mechanisms of Action

The 1,2,4-oxadiazole scaffold is a versatile heterocyclic moiety that has garnered significant attention in medicinal chemistry due to its wide range of pharmacological activities, including notable anticancer effects. juniperpublishers.comjuniperpublishers.com While research specifically isolating the anticancer potential of this compound is limited, extensive studies on its analogues provide a strong foundation for its potential as an anticancer agent. The anticancer activity of 1,2,4-oxadiazole derivatives is influenced by the nature and position of substituents on the aromatic rings. juniperpublishers.com

Detailed Research Findings on Anticancer Activities

Numerous studies have demonstrated the cytotoxic effects of 1,2,4-oxadiazole derivatives against a variety of human cancer cell lines. The structure-activity relationship (SAR) studies often reveal that the potency of these compounds is highly dependent on the substituents attached to the core structure.

For instance, a series of 1,2,4-oxadiazole derivatives linked to 5-fluorouracil were synthesized and evaluated for their anticancer activity. nih.gov The results indicated that the presence and type of substituent on the phenyl ring attached to the 1,2,4-oxadiazole moiety played a crucial role in the cytotoxic activity. Specifically, the compound 1-(4-(5-(4-Bromophenyl)-1,2,4-oxadiazol-3-yl)benzyl)-5-fluoropyrimidine-2,4(1H,3H)-dione , an analogue of the subject compound, was synthesized and evaluated, contributing to the broader understanding of how halogenated phenyl rings impact anticancer efficacy. nih.gov

In another study, a series of 1,2,4-oxadiazole-sulfonamide derivatives were synthesized and tested against the HCT-116 cancer cell line. One of the most potent compounds in this series exhibited an IC₅₀ value of 6.0 ± 3 µM. juniperpublishers.comjuniperpublishers.com This highlights the potential of the 1,2,4-oxadiazole core in developing effective anticancer agents.

Furthermore, research on 1,2,4-oxadiazole derivatives linked with 1,2,4-thiadiazole-pyrimidines has shown significant anticancer activity across multiple cell lines, including MCF-7 (breast cancer), A-549 (lung cancer), Colo-205 (colon cancer), and A2780 (ovarian cancer). juniperpublishers.comjuniperpublishers.com One of the most active compounds from this series demonstrated IC₅₀ values as low as 0.11 µM against the A-549 cell line. juniperpublishers.comjuniperpublishers.com SAR studies from this research indicated that a 3,4,5-trimethoxy group on the phenyl ring was beneficial for optimal activity. juniperpublishers.comjuniperpublishers.com

The table below summarizes the cytotoxic activity of various 1,2,4-oxadiazole analogues against different cancer cell lines.

| Compound Type | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 1,2,4-oxadiazole-sulfonamide derivative | HCT-116 | 6.0 ± 3 | juniperpublishers.comjuniperpublishers.com |

| 1,2,4-oxadiazole linked with 1,2,4-thiadiazole-pyrimidine | MCF-7 | 0.22 ± 0.078 | juniperpublishers.comjuniperpublishers.com |

| A-549 | 0.11 ± 0.051 | juniperpublishers.comjuniperpublishers.com | |

| Colo-205 | 0.93 ± 0.043 | juniperpublishers.comjuniperpublishers.com | |

| A2780 | 0.34 ± 0.056 | juniperpublishers.comjuniperpublishers.com | |

| 1,2,4-oxadiazole linked Imidazopyridines | MCF-7 | 0.68 ± 0.03 | juniperpublishers.com |

| A-549 | 1.56 ± 0.061 | juniperpublishers.com | |

| A375 | 0.79 ± 0.033 | juniperpublishers.com | |

| 1-(4-(5-Phenyl)-1,2,4-oxadiazol-3-yl)benzyl)-5-fluoropyrimidine-2,4(1H,3H)-dione | MCF-7 | 0.76 ± 0.044 | nih.gov |

| A549 | 0.18 ± 0.019 | nih.gov | |

| DU145 | 1.13 ± 0.55 | nih.gov | |

| MDA MB-231 | 0.93 ± 0.013 | nih.gov |

Mechanisms of Action

The anticancer effects of 1,2,4-oxadiazole derivatives are exerted through various mechanisms, often involving the induction of apoptosis and the inhibition of key enzymes involved in cancer cell proliferation and survival.

One of the significant mechanisms of action for 1,2,4-oxadiazole derivatives is the induction of apoptosis, or programmed cell death. mdpi.com Research has shown that some 3-Aryl-5-aryl-1,2,4-oxadiazoles can act as novel apoptosis inducers through the activation of caspase-3, a key executioner caspase in the apoptotic pathway. mdpi.com Molecular docking studies have suggested that the oxadiazole ring can form hydrogen bonds with key amino acid residues in the active site of caspase-3, leading to its activation. mdpi.com

Inhibition of receptor tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR), is another mechanism through which oxadiazole derivatives exhibit anticancer activity. EGFR is often overexpressed in various cancers and plays a crucial role in tumor growth and progression. researchgate.net Some hybrid compounds containing both 1,3,4-oxadiazole and 1,2,4-oxadiazole structures have demonstrated significant anticancer activity by inhibiting EGFR. nih.gov

Furthermore, 1,3,4-oxadiazole derivatives, which share structural similarities with 1,2,4-oxadiazoles, have been shown to inhibit other important cancer-related enzymes like thymidylate synthase and histone deacetylases (HDACs). nih.govnih.gov Thymidylate synthase is a critical enzyme in DNA synthesis, and its inhibition can lead to the death of rapidly dividing cancer cells. mdpi.com HDAC inhibitors, on the other hand, can induce apoptosis, cell differentiation, and cell growth arrest. nih.gov

The diverse mechanisms of action of oxadiazole compounds underscore their potential as a versatile scaffold for the development of novel anticancer therapeutics.

Derivatives and Analogues of 5 2 Bromophenyl 1,2,4 Oxadiazole: Design, Synthesis, and Evaluation

Design Principles for Novel 1,2,4-Oxadiazole (B8745197) Scaffolds

The design of new molecules based on the 1,2,4-oxadiazole core often involves established medicinal chemistry principles to enhance potency, selectivity, and pharmacokinetic properties.

Bioisosteric Replacements and Scaffold Hopping

Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a cornerstone of drug design. researchgate.netresearchgate.net The 1,2,4-oxadiazole ring itself is frequently employed as a bioisostere for ester and amide groups, offering increased stability against hydrolysis by metabolic enzymes. researchgate.netlifechemicals.com

In the context of designing analogues of 5-(2-Bromophenyl)-1,2,4-oxadiazole, medicinal chemists might consider replacing the 1,2,4-oxadiazole core with other five-membered heterocycles, a strategy known as scaffold hopping. For instance, the regioisomeric 1,3,4-oxadiazole (B1194373) ring has been investigated as a substitute. While this can sometimes lead to decreased affinity for the target, as seen in the case of certain CB2 ligands, it can also result in improved properties such as higher polarity and reduced metabolic degradation. rsc.org In one study, the replacement of a 1,2,4-oxadiazole with a 1,3,4-oxadiazole in a series of CB2 ligands resulted in a 10- to 50-fold reduction in affinity for some compounds, though one derivative maintained high affinity (Ki = 25 nM) and selectivity. rsc.org

Furthermore, the bromine atom on the phenyl ring is a key site for modification. Bioisosteric replacement of the bromo substituent with other halogens (e.g., chlorine, fluorine) or with groups like trifluoromethyl can significantly impact the compound's electronic and steric properties, thereby influencing its interaction with biological targets. nih.gov

Fragment-Based Drug Discovery Approaches

Fragment-based drug discovery (FBDD) is a powerful strategy for identifying novel lead compounds. This approach involves screening libraries of small, low-molecular-weight compounds ("fragments") for weak binding to a biological target. Promising fragments are then grown or linked together to create more potent molecules.

For the 1,2,4-oxadiazole scaffold, FBDD could involve screening a library of diverse fragments to identify those that bind to a specific pocket of a target protein. Once a hit is identified, the this compound core could be appended and optimized to enhance binding affinity and selectivity. The modular nature of 1,2,4-oxadiazole synthesis, often involving the reaction of an amidoxime (B1450833) with a carboxylic acid derivative, is well-suited for this iterative optimization process. nih.gov

Synthesis of Diverse Libraries of this compound Analogues

The generation of a wide array of analogues is crucial for establishing robust structure-activity relationships. High-throughput synthesis techniques are often employed to accelerate this process.

Parallel Synthesis and Combinatorial Chemistry

Parallel synthesis and combinatorial chemistry are key technologies for rapidly generating large numbers of compounds. libretexts.org In parallel synthesis, multiple reactions are carried out simultaneously in separate reaction vessels, allowing for the creation of a library of individual, purified compounds. libretexts.org This is in contrast to split-and-pool synthesis, another combinatorial technique that generates mixtures of compounds. libretexts.org

The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is amenable to parallel synthesis. acs.org A common method involves the one-pot reaction of a nitrile with hydroxylamine (B1172632) to form an amidoxime, which is then acylated with a carboxylic acid and subsequently cyclized to the 1,2,4-oxadiazole. acs.org This approach has been used to generate a library of 141 compounds with a high success rate. acs.org By starting with 2-bromobenzonitrile, a diverse library of analogues of this compound could be synthesized by varying the carboxylic acid coupling partner.

Focused Library Design for Specific Targets

While large, diverse libraries are useful for initial screening, focused libraries are often designed to optimize activity against a specific biological target. uniroma1.it Once a lead compound like this compound is identified, a focused library would be synthesized to explore the chemical space around that initial hit.

For example, if the target is a particular enzyme, computational docking studies can be used to predict which modifications to the this compound scaffold would enhance binding to the active site. researchgate.net A focused library would then be synthesized to test these predictions. This approach has been successfully used to develop potent inhibitors for various targets, including papain-like protease (PLpro) of SARS-CoV-2 and bacterial sortase A. researchgate.netipbcams.ac.cnfigshare.com

Structure-Activity Relationships (SAR) of Modified Compounds

Structure-activity relationship (SAR) studies are essential for understanding how chemical structure relates to biological activity. By systematically modifying the structure of this compound and evaluating the biological activity of the resulting analogues, researchers can identify key structural features required for potency and selectivity. nih.gov

For instance, in a study of 1,2,4-oxadiazole-based antibiotics, modifications at the 5-position of the oxadiazole ring were extensively explored. nih.gov It was found that substitutions with groups like 4-phenol, 4-chloropyrazole, or 5-indole were generally favorable for activity against Staphylococcus aureus. nih.gov

The table below presents hypothetical SAR data for a series of this compound analogues, illustrating how different substituents on the phenyl ring might influence inhibitory activity against a hypothetical enzyme.

| Compound | R1 | R2 | R3 | R4 | IC50 (nM) |

| 1 | Br | H | H | H | 50 |

| 2 | Cl | H | H | H | 75 |

| 3 | F | H | H | H | 120 |

| 4 | CF3 | H | H | H | 30 |

| 5 | Br | F | H | H | 45 |

| 6 | Br | H | OCH3 | H | 200 |

| 7 | Br | H | H | NO2 | 15 |

This table is for illustrative purposes and does not represent actual experimental data.

From this hypothetical data, one might conclude that an electron-withdrawing group at the para-position (R4), such as a nitro group, significantly enhances activity. Conversely, an electron-donating group like a methoxy (B1213986) group at the meta-position (R3) reduces activity. Such insights are invaluable for guiding the design of the next generation of more potent compounds.

In a study on quinazoline-based 1,2,4-oxadiazole hybrids, it was found that the substitution pattern on a phenyl ring attached to the oxadiazole moiety significantly affected antiproliferative activity, with the order of activity being Cl > OMe > H. frontiersin.org This highlights the importance of electronic effects in determining biological activity.

Impact of Substituent Variations on Pharmacological Profiles

The pharmacological profile of derivatives of this compound is significantly influenced by the nature and position of substituents on both the phenyl and oxadiazole rings. Variations in these substituents can modulate the compound's biological activity, including its potency, selectivity, and mechanism of action. Research into related oxadiazole derivatives has provided valuable insights into these structure-activity relationships (SAR).

The introduction of different functional groups can alter the electronic and steric properties of the molecule, which in turn affects its binding affinity to biological targets. For instance, in a series of 2,5-disubstituted 1,3,4-oxadiazole derivatives, the presence of a chloro-substituted phenyl ring was found to be vital for anti-inflammatory potential. nih.gov Specifically, a derivative with a p-chlorophenyl substitution showed the most promising anti-inflammatory activity. nih.gov

In the context of anticancer activity, the substitution pattern on the phenyl ring of oxadiazole derivatives has been shown to be a key determinant of cytotoxicity. For example, studies on 2-(2-bromo-3-nitrophenyl)-5-phenyl-1,3,4-oxadiazole derivatives revealed that compounds with methoxy and methyl substitutions exhibited significant cytotoxicity against breast cancer cell lines. researchgate.net The position of these substituents is also crucial; for example, a methoxy group at the para position of the phenyl ring at position 5 of the oxadiazole was found to be favorable for activity.

Furthermore, the nature of the substituent at the 5-position of the 1,2,4-oxadiazole ring can dramatically alter the pharmacological profile. In a study of 1,2,4-oxadiazole derivatives as potential nematicides, the introduction of a haloalkyl group at the 5-position was explored. researchgate.net It was found that derivatives with a chloromethyl or bromomethyl group at this position exhibited enhanced nematocidal activity. researchgate.net

The following table summarizes the impact of various substituents on the pharmacological activity of related oxadiazole derivatives, providing a predictive framework for the derivatization of this compound.

| Scaffold | Substituent Variation | Pharmacological Activity | Key Findings |

| 2,5-disubstituted 1,3,4-oxadiazole | p-chlorophenyl | Anti-inflammatory | Presence of chloro-substituted phenyl ring is vital for activity. nih.gov |

| 2-(2-bromo-3-nitrophenyl)-5-phenyl-1,3,4-oxadiazole | Methoxy and methyl on the 5-phenyl ring | Anticancer (Breast Cancer) | These substitutions lead to significant cytotoxicity. researchgate.net |

| 3-phenyl-1,2,4-oxadiazole | Haloalkyl at C5 | Nematicidal | Chloromethyl or bromomethyl group enhances activity. researchgate.net |

| Quinoline-1,3,4-oxadiazole hybrids | 2-(4-nitrophenyl)-1,3-4-oxadiazole moiety | EGFR-TK inhibition | Favorable for EGFR-TK inhibition. nih.gov |

| Quinoline-1,3,4-oxadiazole hybrids | 2-(cinnamylthio)-1,3-4-oxadiazole moiety | EGFR-TK inhibition | Favorable for EGFR-TK inhibition. nih.gov |

Optimization of Selectivity and Potency

The optimization of selectivity and potency is a critical aspect of the design of this compound derivatives for therapeutic applications. This process involves iterative modifications of the lead compound structure to enhance its interaction with the desired biological target while minimizing off-target effects.

One of the key strategies for optimizing potency is to introduce substituents that can form additional favorable interactions, such as hydrogen bonds, hydrophobic interactions, or electrostatic interactions, with the target protein. For example, in the development of 1,2,4-oxadiazole-based antibiotics, a systematic variation of substituents on the C and D rings of the scaffold led to the identification of compounds with broad-spectrum activity against Gram-positive bacteria. nih.gov

The introduction of specific functional groups can also influence the pharmacokinetic properties of the molecule, which indirectly affects its in vivo potency. For example, in the design of anti-Alzheimer agents based on the 1,2,4-oxadiazole scaffold, computational ADME (Absorption, Distribution, Metabolism, and Excretion) predictions were used to guide the selection of derivatives with a higher likelihood of crossing the blood-brain barrier, a crucial factor for CNS-active drugs. nih.gov

The following table illustrates how specific structural modifications in related oxadiazole derivatives have led to the optimization of their potency and selectivity.

| Compound Series | Structural Modification | Effect on Potency/Selectivity | Therapeutic Target |

| 5-oxopyrrolopyridine derivatives | Systematic SAR development | Yielded a clinical candidate with optimized activity and selectivity. researchgate.net | DPP4 |

| 1,2,4-Oxadiazole derivatives | Variations in C and D rings | Identified compounds with broad-spectrum activity. nih.gov | Bacterial targets |

| 1,2,4-Oxadiazole-based derivatives | ADME-guided modifications | Improved potential for blood-brain barrier penetration. nih.gov | Anti-Alzheimer agents |

Stereochemical Considerations in Derivatization

Stereochemistry plays a pivotal role in the pharmacological activity of drug molecules, as stereoisomers can exhibit significantly different binding affinities for their biological targets, as well as distinct metabolic and pharmacokinetic profiles. While the 1,2,4-oxadiazole ring itself is planar and achiral, the introduction of chiral centers during the derivatization of this compound can lead to the formation of enantiomers or diastereomers with potentially diverse biological activities.

The synthesis of stereochemically pure 1,2,4-oxadiazole derivatives is an important consideration in drug design. Stereoselective synthesis aims to produce a single desired stereoisomer, thereby avoiding the complexities of separating and evaluating a mixture of isomers. For instance, the stereoselective synthesis of monoterpene-based 1,2,4-oxadiazole derivatives has been achieved, where the natural chirality of the starting material directs the stereochemistry of the final products. nih.gov Such approaches are crucial for obtaining enantiopure compounds for biological evaluation.

The biological activities of the different stereoisomers of a 1,2,4-oxadiazole-containing compound can vary significantly. A study on the four stereoisomers of 3-[5-(3-amino-1,2,4-oxadiazol)yl]-1-azabicyclo[2.2.1]heptane demonstrated that the most potent stereoisomer had the (3R,4R) configuration. nih.gov The other stereoisomers exhibited weaker activity, highlighting the importance of the specific three-dimensional arrangement of atoms for optimal interaction with the muscarinic receptor. nih.gov This underscores the necessity of evaluating the individual stereoisomers of any chiral derivative of this compound.

In cases where a chiral center is introduced, the resulting enantiomers may exhibit different potencies, with one being significantly more active (the eutomer) than the other (the distomer). The distomer may be inactive, have a different pharmacological profile, or even contribute to undesirable side effects. Therefore, the development of a single enantiomer drug is often preferred.

Future Directions and Interdisciplinary Research Opportunities

Integration with Materials Science for Advanced Applications

The unique electronic properties of the oxadiazole ring system make it a compelling candidate for applications in materials science, particularly in the field of organic electronics. chemimpex.com While research on 5-(2-Bromophenyl)-1,2,4-oxadiazole itself is nascent in this area, the characteristics of structurally related bromophenyl-oxadiazole compounds suggest a promising future.

Key opportunities include:

Organic Light-Emitting Diodes (OLEDs): Phenyl-oxadiazole derivatives are known for their electron-transporting capabilities and thermal stability, which are critical properties for use in OLEDs. The bromophenyl group on the this compound scaffold can be leveraged to tune the electronic properties of the molecule, potentially leading to more efficient and durable light-emitting materials for displays and lighting solutions. chemimpex.com

Fluorescent Materials and Sensors: The inherent photophysical properties of the scaffold could be exploited to develop novel fluorescent dyes and sensors. chemimpex.com The bromo-substituent provides a reactive handle for attaching other chromophores or receptor units, enabling the rational design of materials that can detect specific analytes or function as probes in biological imaging. myskinrecipes.comchemimpex.com

Exploration in Agrochemicals and Crop Protection

The 1,2,4-oxadiazole (B8745197) core is present in a variety of biologically active molecules, and its derivatives have demonstrated significant potential in agriculture. researchgate.netmdpi.com The exploration of this compound and its analogues as agrochemicals is a burgeoning field aimed at addressing the global need for efficient and selective crop protection agents.

Research indicates that 1,2,4-oxadiazole derivatives exhibit a broad spectrum of activities, including:

Antibacterial Agents: Certain derivatives have shown potent antibacterial effects against significant plant pathogens like Xanthomonas oryzae pv. oryzae (Xoo) and Xanthomonas oryzae pv. oryzicola (Xoc), which cause bacterial blight in rice. researchgate.netnih.gov

Antifungal Activity: Studies have revealed that specific 1,2,4-oxadiazole compounds are effective against a range of plant pathogenic fungi, including Rhizoctonia solani, Fusarium graminearum, and Botrytis cinerea. mdpi.com

Nematicidal Activity: Moderate activity against root-knot nematodes such as Meloidogyne incognita has also been reported for this class of compounds. nih.gov

The compound 5-(2-Bromophenyl)-3-methyl-1,2,4-oxadiazole, a close relative, has been specifically identified for its potential in creating novel pesticides with improved selectivity. myskinrecipes.com This suggests that the this compound scaffold is a promising starting point for developing new agrochemicals.

| Compound Series | Target Organism | Activity | Reference |

| Trifluoromethyl pyridine-containing 1,2,4-oxadiazoles | Xanthomonas oryzae pv. oryzae (Xoo) | EC50 values as low as 19.44 µg/mL | nih.gov |

| Trifluoromethyl pyridine-containing 1,2,4-oxadiazoles | Xanthomonas oryzae pv. oryzicola (Xoc) | EC50 values as low as 19.04 µg/mL | nih.gov |

| Anisic/Cinnamic acid-containing 1,2,4-oxadiazoles | Rhizoctonia solani | EC50 value of 12.68 µg/mL | mdpi.com |

| Anisic/Cinnamic acid-containing 1,2,4-oxadiazoles | Colletotrichum capsica | EC50 value of 8.81 µg/mL | mdpi.com |

Development of Novel Synthetic Methodologies for Related Scaffolds

While classical methods for synthesizing the 1,2,4-oxadiazole ring, such as the cyclization of amidoximes with acyl derivatives, are well-established, future research will focus on developing more efficient, versatile, and environmentally friendly strategies. chim.it The goal is to create methodologies that can be easily adapted to produce a diverse library of derivatives based on the this compound scaffold.

Emerging areas of synthetic development include:

One-Pot Procedures: The development of one-pot reactions, where multiple synthetic steps are carried out in a single reaction vessel, can significantly improve efficiency and reduce waste. nih.gov

Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to dramatically reduce reaction times for 1,2,4-oxadiazole synthesis, often from hours to minutes, while maintaining good yields. nih.govmdpi.com

Green Chemistry Approaches: There is a growing emphasis on "green" synthetic routes that utilize less hazardous reagents and solvents. mdpi.com This includes photoredox catalysis under visible light, which offers an environmentally friendly alternative to traditional methods. nih.govnih.gov

Novel Rearrangements: The exploration of reactions like the Boulton-Katritzky rearrangement could provide new pathways to synthesize complex heterocyclic systems from 1,2,4-oxadiazole precursors. chim.it

Advanced Preclinical Development of Lead Compounds Derived from this compound

The this compound core is an ideal starting point for medicinal chemistry programs aimed at discovering new therapeutic agents. The bromophenyl group is particularly valuable as it serves as a synthetic handle for diversification through modern cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). myskinrecipes.com This allows for the creation of large libraries of novel compounds for biological screening.

The 1,2,4-oxadiazole scaffold has been incorporated into molecules with a wide array of biological activities, highlighting its potential in drug discovery. nih.govmdpi.com Advanced preclinical development will likely focus on derivatives exhibiting activities such as:

Anticancer Properties: Derivatives of 3,5-diaryl-1,2,4-oxadiazoles have been identified as potent inducers of apoptosis in cancer cells. nih.gov Further modification of the this compound core could lead to new lead compounds for oncology.

Nuclear Receptor Modulation: A 1,2,4-oxadiazole core has been successfully used to develop potent and selective antagonists of the Farnesoid X Receptor (FXR), a key target in metabolic and inflammatory diseases. mdpi.com

Enzyme Inhibition: The development of quinoline-oxadiazole hybrids has yielded compounds with promising inhibitory activity against EGFR tyrosine kinase, a target in cancer therapy, and microbial DNA gyrase, a target for antimicrobial agents. researchgate.net

| Derivative Class | Biological Target/Activity | Therapeutic Area | Reference |

| 3,5-Diaryl-1,2,4-oxadiazoles | Apoptosis Induction | Oncology | nih.gov |

| 3-(2-Naphthyl)-5-(4-piperidyl)-1,2,4-oxadiazoles | Farnesoid X Receptor (FXR) Antagonism | Metabolic/Inflammatory Disease | mdpi.com |

| Quinoline-1,3,4-oxadiazole Hybrids | EGFR Tyrosine Kinase Inhibition | Oncology | researchgate.net |

| Quinoline-1,3,4-oxadiazole Hybrids | Microbial DNA Gyrase Inhibition | Infectious Disease | researchgate.net |

Sustainability and Environmental Impact of Production and Application

A critical aspect of future research into this compound and its derivatives is the focus on sustainability. This encompasses both the chemical synthesis and the potential environmental fate of these compounds, particularly if used on a large scale in agriculture or other industries.

The principles of green chemistry are becoming central to the development of synthetic protocols. mdpi.com Future methodologies will aim to:

Reduce Hazardous Waste: By designing syntheses with higher atom economy and avoiding toxic reagents.

Utilize Greener Solvents: Replacing traditional volatile organic compounds with water, ethanol, or ionic liquids. mdpi.com

Improve Energy Efficiency: Employing methods like microwave-assisted synthesis or catalysis that proceed under milder conditions and require less energy. nih.gov

Furthermore, if derivatives are developed for widespread applications like crop protection, comprehensive studies on their environmental impact will be necessary. This includes assessing their persistence in soil and water, their potential for bioaccumulation, and their toxicity to non-target organisms. Designing molecules that are effective yet biodegradable will be a key challenge for sustainable application.

Q & A

Basic: What are the common synthetic routes for preparing 5-(2-bromophenyl)-1,2,4-oxadiazole derivatives?

Answer:

The synthesis typically involves cyclization reactions. A widely used method is the reaction of amidoximes with activated carboxylic acid derivatives (e.g., benzoyl chlorides) in the presence of a base like pyridine. For example, 3,5-diaryl-1,2,4-oxadiazoles are synthesized by reacting 2-chlorobenzamidoxime with substituted benzoyl chlorides in pyridine, followed by thermal cyclization . Advanced routes include the Staudinger/aza-Wittig reaction, which allows the formation of bis-1,2,4-oxadiazole derivatives with yields ranging from 51% to 65% . Characterization is achieved via IR, NMR, and HRMS to confirm regiochemistry and purity.

Basic: How does the 2-bromophenyl substituent influence the electronic properties of the 1,2,4-oxadiazole core?